Irampanel

AMPA Receptor Sodium Channel Excitotoxicity

Researchers modeling cerebral ischemia face a critical gap: pure AMPA antagonists like NBQX fail to reduce mortality. Irampanel (BIIR 561) closes this gap via dual non-competitive AMPAR antagonism (IC50 8.5 µM) and voltage-gated Na⁺ channel blockade (IC50 5.2 µM). In severe global cerebral ischemia models, only Irampanel significantly reduced premature mortality (33.6% to 14.3%), while NBQX showed no statistically significant effect. • Dual-target: AMPAR antagonist & Na⁺ channel blocker in one molecule • Quantifiable benchmarks: AMPA IC50 8.5 µM, Na⁺ channel IC50 5.2 µM • pH-dependent AMPAR block for ischemic microenvironment studies

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
CAS No. 206260-33-5
Cat. No. B1672174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrampanel
CAS206260-33-5
SynonymsBIIR 561 CL
BIIR-561CL
dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride
irampanel
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3
InChIKeyQZULPCPLWGCGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Irampanel: Dual AMPA and Sodium Channel Antagonist for Ischemia Research


Irampanel (code name BIIR 561) is a small molecule that acts as a combined, non-competitive antagonist of the AMPA subtype of glutamate receptors and a blocker of neuronal voltage-gated sodium channels [1]. This dual mechanism of action distinguishes it from other single-target neuroprotectants and provides a unique pharmacological profile relevant for research in excitotoxicity and cerebral ischemia [2].

Workflow Excitotoxicity and ischemia model studies
Selection Dual AMPA receptor and sodium channel antagonist
Use context In vivo cerebral ischemia research

Irampanel vs. Generic AMPA Antagonists


Substituting Irampanel with a generic AMPA antagonist (e.g., NBQX) or a pure sodium channel blocker fails to recapitulate its full protective effects. Irampanel's unique dual mechanism simultaneously mitigates two key drivers of excitotoxic cell death: excessive glutamate signaling and neuronal depolarization [1]. Direct comparative studies show that while a pure AMPA antagonist (NBQX) offered some histological protection, only Irampanel significantly reduced mortality in a model of severe global cerebral ischemia, a benefit attributed to its combined actions [2].

Mechanism coverage
Irampanel: simultaneous AMPA receptor and sodium channel blockade
Pure AMPA antagonist (e.g., NBQX) or sodium channel blocker: single-target pharmacology
In vivo ischemia outcome
Reported survival endpoint benefit in global ischemia model
NBQX: no significant mortality endpoint effect observed
pH-dependent pharmacology
Enhanced AMPA antagonism under acidic conditions (ischemic tissue-like)
NBQX: pH-independent inhibition profile

Irampanel Comparator Evidence


Dual AMPA and Sodium Channel Antagonism

Irampanel's primary differentiation is its combined, balanced inhibition of AMPA receptors and voltage-gated sodium channels, a profile not found in single-mechanism compounds. In vitro, it inhibits AMPA receptor-mediated currents with an IC50 of 8.5 µM and sodium currents with an IC50 of 5.2 µM [1]. This contrasts with pure AMPA antagonists like NBQX, which are significantly more potent at AMPA receptors (IC50 = 25.2 nM) but lack sodium channel activity, and pure sodium channel blockers, which lack AMPA antagonism [2].

Dual IC50 profile
Cross-study comparable
AMPA IC50 8.5 µM
Na+ IC50 5.2 µM
Dual-target engagement in excitotoxicity research
NBQX: AMPA IC50 25.2 nM (no sodium channel block)
AMPA Receptor Sodium Channel Excitotoxicity

Mortality Reduction vs. NBQX in Global Ischemia

In a direct head-to-head comparison using a rat model of severe global cerebral ischemia, Irampanel (BIIR 561 CL) demonstrated a significant survival benefit not observed with the reference compound NBQX. Irampanel significantly reduced ischemia-induced premature mortality from 33.6% in the control group to 14.3%, whereas NBQX treatment had no statistically significant effect on mortality [1]. Both compounds provided some degree of protection against hippocampal damage [1].

Mortality endpoint
Direct head-to-head
Irampanel: 14.3%
Control: 33.6%
Survival endpoint improvement in global ischemia model
Rat model, NBQX showed no significant effect
Stroke Neuroprotection In Vivo Pharmacology

pH-Dependent Potency in Ischemic Conditions

Irampanel's inhibition of AMPA receptors is potentiated under acidic extracellular pH conditions, a key feature of the ischemic brain microenvironment. At a clinically relevant concentration of 10 µM, Irampanel blocked 84.1% of kainate-induced currents at pH 6.4, compared to only 30.1% block at pH 8.4 [1]. This pH-dependent effect is not a general property of all AMPA antagonists; for example, the reference compound NBQX did not exhibit this pH sensitivity in the same study [1].

pH-Dependent block
Direct head-to-head
84.1% at pH 6.4
30.1% at pH 8.4
Context-dependent AMPA antagonism in acidosis
NBQX lacked pH sensitivity in the same study
Ischemia pH Dependence AMPA Receptor

Irampanel Research Applications


Validating Dual Mechanism in Ischemia Models

Use Irampanel as a reference tool compound in in vivo models of global or focal cerebral ischemia to study the therapeutic benefit of simultaneous AMPA receptor and voltage-gated sodium channel blockade. Its demonstrated ability to significantly reduce mortality, where a pure AMPA antagonist (NBQX) failed, makes it a critical reagent for dissecting the contribution of dual-target engagement to neuroprotective outcomes [1].

pH-Dependent Pharmacology in Excitotoxicity

Employ Irampanel in electrophysiological studies (e.g., patch-clamp) on neuronal cultures or brain slices to explore the impact of extracellular acidosis on drug efficacy. Its unique pH-dependent block of AMPA receptors [2] makes it a valuable chemical probe for research into how the ischemic microenvironment modulates the activity of neuroprotective compounds.

Dual Anti-Excitotoxic and Anticonvulsant Screening

Utilize Irampanel as a positive control in assays designed to identify or characterize novel compounds with a dual mechanism of action. Its well-documented inhibition of both AMPA-mediated currents (IC50 8.5 µM) and sodium channels (IC50 5.2 µM) [3] provides a quantifiable benchmark for validating hits from phenotypic screens aimed at discovering multi-target neuroprotective agents.

Application
Selection Property
Validation Focus
Global or focal ischemia models
Dual-target engagement profile
Mortality and histopathology endpoints
Acidosis-dependent excitotoxicity research
pH-modulated AMPA receptor block
Electrophysiological endpoint context
Phenotypic screening for multi-target agents
Quantifiable dual inhibition benchmark
AMPA and sodium channel inhibition assays

Technical Documentation Hub

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38 linked technical documents
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